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molecular formula C8H7NOS B1584127 2-Methyl-1,2-benzoisothiazolin-3-one CAS No. 2527-66-4

2-Methyl-1,2-benzoisothiazolin-3-one

Cat. No. B1584127
M. Wt: 165.21 g/mol
InChI Key: RDWXSJCICPOOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08884024B1

Procedure details

To a stirred suspension of 1,2-benzisothiazolin-3-one lithium salt (10.0 g, 63.7 mmol) in butanone (30 ml) was added dropwise dimethyl sulfate (8.4 g, 6.4 ml, 66.9 mmol). The resulting slurry was stirred at room temperature for 90 hours. HPLC analysis showed greater than 96% alkylation of 1,2-benzisothiazolin-3-one lithium salt. The solvent was evaporated and the crude product distilled under reduced pressure to give a combined 77% yield of N-methyl-1,2-benzisothiazolin-3-one and 3-methoxy-1,2-benzisothiazole, with N-methyl-1,2-benzisothiazolin-3-one isolated in 94% purity. The ratio of N-alkylated material to O-alkylated material was 90:10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-benzisothiazolin-3-one lithium salt
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Name
1,2-benzisothiazolin-3-one lithium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[NH:3]1.S(OC)(O[CH3:16])(=O)=O.COC1C2C=CC=CC=2SN=1>CC(=O)CC>[CH3:16][N:3]1[C:4](=[O:11])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[S:2]1 |f:0.1,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NSC2=C1C=CC=C2
Step Two
Name
1,2-benzisothiazolin-3-one lithium salt
Quantity
10 g
Type
reactant
Smiles
[Li].S1NC(C2=C1C=CC=C2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(CC)=O
Step Three
Name
Quantity
6.4 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
1,2-benzisothiazolin-3-one lithium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li].S1NC(C2=C1C=CC=C2)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at room temperature for 90 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the crude product distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
product
Smiles
CN1SC2=C(C1=O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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